molecular formula C9H9NO B13521753 (3E)-4-(3-pyridinyl)-3-buten-2-one

(3E)-4-(3-pyridinyl)-3-buten-2-one

Cat. No.: B13521753
M. Wt: 147.17 g/mol
InChI Key: USGRQYQNEMWBIP-SNAWJCMRSA-N
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Description

4-(pyridin-3-yl)but-3-en-2-one is a heterocyclic compound that features a pyridine ring attached to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-acetylpyridine with an appropriate aldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for 4-(pyridin-3-yl)but-3-en-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(pyridin-3-yl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in glycolysis, thereby reducing glycolytic flux and suppressing glucose uptake in cells . This makes it a potential candidate for cancer therapy as it can selectively target transformed cells that rely on glycolysis for energy production.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a different position of the double bond.

    4-(pyridin-4-yl)but-3-en-2-one: Similar structure but with the pyridine ring attached at a different position.

    3-(pyridin-2-yl)prop-2-en-1-one: Another structural isomer with the pyridine ring at a different position.

Uniqueness

4-(pyridin-3-yl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(E)-4-pyridin-3-ylbut-3-en-2-one

InChI

InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-7H,1H3/b5-4+

InChI Key

USGRQYQNEMWBIP-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CN=CC=C1

Canonical SMILES

CC(=O)C=CC1=CN=CC=C1

Origin of Product

United States

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